molecular formula C11H17NO6 B7854135 O-fumarylcarnitine

O-fumarylcarnitine

Cat. No.: B7854135
M. Wt: 259.26 g/mol
InChI Key: QMRSJQVUNCCUCI-SNAWJCMRSA-N
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Description

O-fumarylcarnitine is an O-acylcarnitine in which the acyl group specified is fumaryl. It is a derivative of carnitine, a compound involved in the transport of fatty acids into the mitochondria for energy production. The molecular formula of this compound is C11H17NO6, and it has a molecular mass of 259.25580 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-fumarylcarnitine typically involves the esterification of fumaric acid with carnitine. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under mild conditions, typically at room temperature, using a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

O-fumarylcarnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

O-fumarylcarnitine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-fumarylcarnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into energy by enabling their entry into the mitochondrial matrix, where β-oxidation occurs. This process is crucial for energy production, especially in tissues with high energy demands such as muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acyl group, which imparts distinct chemical properties and biological functions. Its ability to participate in various chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(E)-3-carboxyprop-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h4-5,8H,6-7H2,1-3H3,(H-,13,14,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRSJQVUNCCUCI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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